molecular formula C21H24ClN3O4 B15017837 N-(4-chlorobenzyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(4-chlorobenzyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B15017837
M. Wt: 417.9 g/mol
InChI Key: ZVVGOFISKJSKKO-ZVHZXABRSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with a molecular formula of C18H20ClN3O3. This compound is known for its unique chemical structure, which includes a chlorophenyl group, an ethoxy group, and a propoxy group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 4-chlorobenzylamine with ethoxypropoxybenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems to control reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-CHLOROPHENYL)METHYL]-1-(HYDRAZINECARBONYL)FORMAMIDE
  • N-[(4-CHLOROPHENYL)METHYL]-1-(HYDRAZINECARBONYL)ACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C21H24ClN3O4

Molecular Weight

417.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C21H24ClN3O4/c1-3-11-29-18-10-7-16(12-19(18)28-4-2)14-24-25-21(27)20(26)23-13-15-5-8-17(22)9-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

ZVVGOFISKJSKKO-ZVHZXABRSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OCC

Origin of Product

United States

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